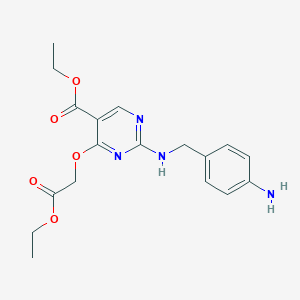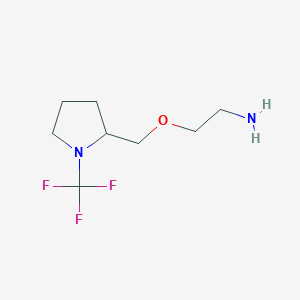
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester is an organic compound with a complex structure that includes ester and phosphonate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor, such as a pentenedioic acid derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in the synthesis include diethyl phosphite, dimethyl sulfate, and a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Oxidation: The compound can be oxidized under specific conditions to form phosphonate derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as alkyl halides or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces diethoxyphosphinyloxy-pentenedioic acid.
Oxidation: Forms phosphonate derivatives.
Substitution: Results in various substituted esters depending on the reagents used.
Applications De Recherche Scientifique
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester exerts its effects involves interactions with specific molecular targets. The ester and phosphonate groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: Similar ester structure but lacks the phosphonate group.
Diethyl phosphite: Contains the phosphonate group but lacks the ester functionality.
Methyl acetoacetate: Another ester with different reactivity due to the presence of a ketone group.
Uniqueness
3-(Diethoxyphosphinyloxy)-2-pentenedioic acid dimethyl ester is unique due to the combination of ester and phosphonate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
50708-20-8 |
|---|---|
Formule moléculaire |
C11H19O8P |
Poids moléculaire |
310.24 g/mol |
Nom IUPAC |
dimethyl 3-diethoxyphosphoryloxypent-2-enedioate |
InChI |
InChI=1S/C11H19O8P/c1-5-17-20(14,18-6-2)19-9(7-10(12)15-3)8-11(13)16-4/h7H,5-6,8H2,1-4H3 |
Clé InChI |
YGFYXQXOXCSYJW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)



![1-Methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13964090.png)



![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)
